(R)-2-Aminohept-5-ynoic acid
CAS No.:
Cat. No.: VC18253093
Molecular Formula: C7H11NO2
Molecular Weight: 141.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H11NO2 |
|---|---|
| Molecular Weight | 141.17 g/mol |
| IUPAC Name | (2R)-2-aminohept-5-ynoic acid |
| Standard InChI | InChI=1S/C7H11NO2/c1-2-3-4-5-6(8)7(9)10/h6H,4-5,8H2,1H3,(H,9,10)/t6-/m1/s1 |
| Standard InChI Key | OBQXZIIDERZXRX-ZCFIWIBFSA-N |
| Isomeric SMILES | CC#CCC[C@H](C(=O)O)N |
| Canonical SMILES | CC#CCCC(C(=O)O)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Stereochemical Properties
(R)-2-Aminohept-5-ynoic acid (CAS: 375859-44-2) belongs to the class of γ-amino acids, where the amino group is positioned at the second carbon of a seven-carbon chain. The alkyne moiety at the fifth carbon introduces rigidity and reactivity, making it a valuable building block for click chemistry applications . The chiral center at C2 confers stereochemical specificity, which is critical for interactions in biological systems.
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 141.17 g/mol |
| CAS Number | 375859-44-2 |
| Density | Not Available |
| Boiling/Melting Points | Not Available |
The absence of reported density and thermal stability data highlights gaps in the physicochemical characterization of this compound.
Synthetic Methodologies
Chirality Control
Enantiomeric purity is achieved using chiral auxiliaries or asymmetric catalysis. For example, (R)-configured amino acids are synthesized via Evans oxazolidinone methodology or enzymatic resolution .
| Compound | MIC (μg/mL) E. coli | IC (μM) Gyrase |
|---|---|---|
| CN-CC-861 | ≤0.03 | 0.23 |
| 17 | 0.06 | 0.18 |
The alkyne group in CN-CC-861 (a cystobactamid derivative) contributes to its low MIC values, suggesting that (R)-2-Aminohept-5-ynoic acid could serve as a precursor for similar agents .
Bioconjugation and Imaging
δ-Unsaturated γ-amino acids are utilized in cell imaging via click chemistry. The alkyne group in (R)-2-Aminohept-5-ynoic acid could enable bioorthogonal labeling with azide-functionalized probes .
Recent Advances and Future Directions
Structural Optimization Studies
Recent work on cystobactamids highlights the impact of side-chain rigidity on antibacterial potency. For instance, cyclic analogs like the l-picolinic acid derivative 17 exhibit superior gyrase inhibition (IC = 0.18 μM) compared to linear chains . Incorporating (R)-2-Aminohept-5-ynoic acid’s alkyne into such scaffolds may further optimize pharmacokinetic properties.
Synthetic Challenges
Current gaps include:
-
Scalable enantioselective synthesis.
-
Stability studies under physiological conditions.
-
Direct biological activity assays against ESKAPE pathogens.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume